molecular formula C7H4F3NO2 B6615500 1-(difluoromethyl)-4-fluoro-2-nitrobenzene CAS No. 1214364-90-5

1-(difluoromethyl)-4-fluoro-2-nitrobenzene

Cat. No. B6615500
CAS RN: 1214364-90-5
M. Wt: 191.11 g/mol
InChI Key: JGLJIQJQYKADLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethyl)-4-fluoro-2-nitrobenzene, also known as DFNFB, is a synthetic compound with a wide range of applications in scientific research. It is a nitro-substituted aromatic compound, which is used in the synthesis of various organic compounds. DFNFB is also used as a reagent in the synthesis of heterocyclic compounds and polymers, and has a wide range of applications in the fields of medicinal chemistry and drug discovery.

Scientific Research Applications

1-(difluoromethyl)-4-fluoro-2-nitrobenzene has a wide range of applications in scientific research. It is used as a reagent in the synthesis of heterocyclic compounds and polymers, as well as in the synthesis of various organic compounds. It is also used in medicinal chemistry and drug discovery, as well as in the synthesis of pharmaceuticals and other bioactive compounds.

Mechanism of Action

1-(difluoromethyl)-4-fluoro-2-nitrobenzene is a nitro-substituted aromatic compound that is used in the synthesis of various organic compounds. The nitro group in this compound can be reduced to a nitroso group, which can then undergo a variety of reactions. The nitroso group can be used as a nucleophile in organic synthesis, and can also be used as a leaving group in nucleophilic substitution reactions.
Biochemical and Physiological Effects
This compound has a wide range of applications in scientific research, and has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that this compound has an inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to have antioxidant and anti-inflammatory properties, and to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

1-(difluoromethyl)-4-fluoro-2-nitrobenzene has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. It is also relatively stable, with a low vapor pressure, making it suitable for use in a variety of laboratory conditions. However, this compound is toxic and should be handled with caution. It is also flammable and should be stored in a cool, dry place.

Future Directions

The potential applications of 1-(difluoromethyl)-4-fluoro-2-nitrobenzene are vast, and there is still much to be explored. Future research could focus on the use of this compound in the synthesis of novel organic compounds and polymers, as well as in medicinal chemistry and drug discovery. Additionally, further studies could focus on the biochemical and physiological effects of this compound, and its potential therapeutic applications. Finally, research could be conducted to further understand the mechanism of action of this compound, as well as its potential toxicity and safety profile.

Synthesis Methods

1-(difluoromethyl)-4-fluoro-2-nitrobenzene is synthesized by the nitration of 1,4-difluorobenzene. This process involves the reaction of 1,4-difluorobenzene with nitric acid and sulfuric acid in an acidic medium. The reaction proceeds in a two-step process, with the formation of a nitrobenzene intermediate. The nitrobenzene intermediate is then converted to this compound by the addition of a fluoro-substitution group.

properties

IUPAC Name

1-(difluoromethyl)-4-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-4-1-2-5(7(9)10)6(3-4)11(12)13/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLJIQJQYKADLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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